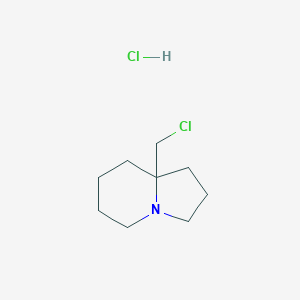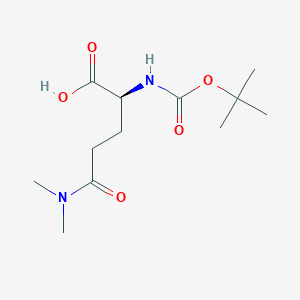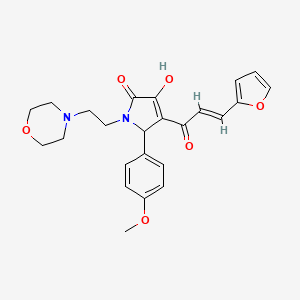
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrazole ring and an azepane ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Azepane, on the other hand, is a seven-membered saturated ring with one nitrogen atom and six carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Azepanes can also participate in various reactions, including ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole and azepane rings could potentially influence its solubility, boiling point, and melting point .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound has been investigated for its antiviral properties. Researchers synthesized a series of derivatives based on this scaffold and tested them for their in vitro anticoronavirus activity. Subtle structural variations on the phenyl moiety allowed for tuning the biological properties toward antiviral activity . Further studies could explore its potential as an antiviral drug candidate.
Antitumoral Activity
In addition to antiviral effects, the same series of derivatives exhibited promising antitumoral activity. The mode of action was attributed to the inhibition of tubulin polymerization. This finding suggests that the compound may have potential as an anticancer agent .
Leishmanial and Malarial Evaluation
While not directly related to the compound itself, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. The fitting pattern of this compound in the LmPTR1 pocket (active site) indicated its potential as an antileishmanial agent . Further exploration of related derivatives could reveal additional antiparasitic properties.
Cytotoxic Activity
Some representative analogues of this compound demonstrated cytotoxic activity. Notably, derivatives 8j and 8e exhibited greater capability compared to standard reference drugs, while derivatives 8m and 8c showed comparable IC50 values. Derivatives 8n, 8d, and 8f also displayed promising activity . Investigating the structure-activity relationship could lead to the development of novel cytotoxic agents.
Crystal Structure Studies
The crystal structure of a related salt compound was studied, providing insights into imine–C=N bond formation. Although not directly focused on the compound , such studies contribute to our understanding of related heterocyclic structures .
Conclusion
The compound’s diverse biological activities make it an exciting subject for further research. Its unique combination of pyrazole and azepane moieties opens up possibilities for drug development and therapeutic applications. Researchers continue to explore its potential in various contexts, and its multifaceted properties warrant continued investigation . 🌟
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRXVVVAGPHGDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2390453.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)
![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)
![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)



![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)

![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)


![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)